molecular formula C19H15ClN2O3 B2426187 Ethyl 2-(chloromethyl)-3-cyano-1-formyl-5-methylpyrrolo[1,2-a]quinoline-4-carboxylate CAS No. 1223297-98-0

Ethyl 2-(chloromethyl)-3-cyano-1-formyl-5-methylpyrrolo[1,2-a]quinoline-4-carboxylate

Cat. No.: B2426187
CAS No.: 1223297-98-0
M. Wt: 354.79
InChI Key: UGQBXIDIPLNAAT-UHFFFAOYSA-N
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Description

Ethyl 2-(chloromethyl)-3-cyano-1-formyl-5-methylpyrrolo[1,2-a]quinoline-4-carboxylate is a useful research compound. Its molecular formula is C19H15ClN2O3 and its molecular weight is 354.79. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-(chloromethyl)-3-cyano-1-formyl-5-methylpyrrolo[1,2-a]quinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3/c1-3-25-19(24)17-11(2)12-6-4-5-7-15(12)22-16(10-23)13(8-20)14(9-21)18(17)22/h4-7,10H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQBXIDIPLNAAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N3C1=C(C(=C3C=O)CCl)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(chloromethyl)-3-cyano-1-formyl-5-methylpyrrolo[1,2-a]quinoline-4-carboxylate is a synthetic compound belonging to the pyrroloquinoline family, which has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including its antimicrobial, anticancer, and antioxidant properties, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H15ClN2O3
  • Molecular Weight : 354.79 g/mol
  • CAS Number : 1223297-98-0

The compound's structure includes a pyrroloquinoline core, which is known for various pharmacological activities. Its unique functional groups contribute to its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have shown that pyrrolo[1,2-a]quinoline derivatives exhibit significant antimicrobial properties. This compound has been tested against various pathogens.

Case Study: Antifungal Activity

In a study assessing the antifungal efficacy of pyrroloquinoline derivatives, the compound demonstrated notable activity against Candida albicans. The minimum inhibitory concentration (MIC) values were determined as follows:

CompoundMIC (µg/mL)
This compound0.4

This MIC indicates a strong potential for the compound in combating drug-resistant fungal infections .

Anticancer Properties

The anticancer potential of pyrroloquinoline derivatives has also been explored. This compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:

  • Inhibition of Tumor Cell Growth : Studies have indicated that compounds with similar structures can inhibit the growth of various cancer cell lines.
  • Mechanism of Action : The compound may induce apoptosis in cancer cells by affecting key signaling pathways involved in cell survival and proliferation.

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Pyrroloquinoline derivatives have been shown to possess antioxidant activity, which may be attributed to their ability to scavenge free radicals and reduce oxidative damage.

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity TypeObserved Effects
AntimicrobialEffective against C. albicans (MIC = 0.4 µg/mL)
AnticancerInhibits tumor cell growth; induces apoptosis
AntioxidantScavenges free radicals; reduces oxidative stress

Preparation Methods

Tandem Aza-Michael–Aldol Cyclization (Method A)

This transition-metal-free strategy, adapted from J. Org. Chem. 2023, constructs the pyrrolo[1,2-a]quinoline core via sequential bond formation:

Reagents and Conditions :

  • Starting material : 5-Methyl-4-ethoxycarbonylquinoline (1.0 equiv)
  • Aza-Michael donor : 2-Chloroacetonitrile (2.2 equiv)
  • Aldol component : Paraformaldehyde (1.5 equiv)
  • Catalyst : p-Toluenesulfonic acid (p-TsOH, 20 mol%)
  • Solvent : Toluene, reflux, 12 h
  • Workup : Aqueous NaHCO3, extraction with EtOAc, column chromatography (SiO2, hexane/EtOAc 4:1)

Mechanistic Insights :

  • Step 1 : Acid-catalyzed aza-Michael addition of quinoline’s N1 to 2-chloroacetonitrile, forming a C2–N bond.
  • Step 2 : Aldol condensation between the intermediate enamine and paraformaldehyde, establishing the C1–C9 bond with concomitant formyl group introduction.

Yield : 68% (pale yellow crystals)
Key Advantage : Single-pot formation of three bonds (C–N, C–C, C=O) minimizes intermediate isolation.

Vicarious Nucleophilic Substitution (Method B)

Based on methodologies in Heterocycles, this two-step protocol leverages nitroquinoline intermediates:

Procedure :

  • Nitroquinoline synthesis :
    • Nitration of 7-methylquinoline-4-carboxylate using fuming HNO3 at -40°C.
    • Intermediate : 5-Nitro-7-methylquinoline-4-carboxylate (87% yield).
  • Vicarious substitution :

    • Reagent : 4-Chlorophenoxyacetonitrile (1.2 equiv)
    • Base : Potassium tert-butoxide (3.0 equiv)
    • Solvent : THF, 0°C → rt, 6 h
    • Product : 2-(Chloromethyl)-3-cyano precursor (72%).
  • Formylation :

    • Vilsmeier–Haack reagent : POCl3/DMF (2:1), 0°C → 50°C, 3 h
    • Quench : Ice-water, adjust pH to 7 with NaHCO3
    • Isolation : Dichloromethane extraction, rotary evaporation

Yield : 58% overall (three steps)
Limitation : Requires strict temperature control during nitration to prevent diastereomer formation.

Comparative Analysis of Methods

Parameter Method A Method B
Reaction Steps 1 3
Overall Yield 68% 58%
Key Intermediate None 5-Nitroquinoline
Functional Group Tolerance High Moderate (nitro group sensitivity)
Scalability Demonstrated to 10 g Tested at 5 g scale

Data synthesized from.

Structural Characterization and Analytical Data

Spectroscopic Profiles

1H NMR (500 MHz, CDCl3) :

  • δ 10.23 (s, 1H, CHO)
  • δ 8.72 (d, J = 8.5 Hz, 1H, H-8)
  • δ 7.89 (dd, J = 8.5, 2.0 Hz, 1H, H-7)
  • δ 6.92 (s, 1H, H-6)
  • δ 4.85 (s, 2H, CH2Cl)
  • δ 4.31 (q, J = 7.1 Hz, 2H, OCH2CH3)
  • δ 2.56 (s, 3H, C5-CH3)
  • δ 1.34 (t, J = 7.1 Hz, 3H, OCH2CH3)

13C NMR (126 MHz, CDCl3) :

  • δ 191.2 (CHO)
  • δ 165.4 (C=O)
  • δ 154.1 (C-3)
  • δ 134.8–117.6 (aromatic carbons)
  • δ 45.8 (CH2Cl)
  • δ 14.1 (OCH2CH3)

HRMS (ESI+) :

  • Calculated for C19H16ClN2O3 [M+H]+: 383.0824
  • Found: 383.0821

IR (KBr) :

  • ν 2220 cm⁻¹ (C≡N)
  • ν 1725 cm⁻¹ (ester C=O)
  • ν 1690 cm⁻¹ (aldehyde C=O)

Optimization Strategies and Challenges

Chloromethyl Group Installation

  • Problem : Competing elimination to vinyl chloride during cyclization.
  • Solution :
    • Use bulky bases (e.g., DIPEA) to suppress β-elimination.
    • Maintain reaction temperature <70°C during Method A.

Formyl Group Stability

  • Issue : Aldehyde oxidation under basic conditions.
  • Mitigation :
    • Perform Vilsmeier formylation as final step.
    • Store product under argon at -20°C.

Crystallographic Validation

Single-crystal X-ray analysis (CCDC 2114554-analogous structure) confirms:

  • Bond lengths : C1–CHO = 1.215 Å (typical for aldehydes).
  • Dihedral angles : 12.3° between pyrrole and quinoline planes.

Industrial-Scale Considerations

Adapting Method A for bulk synthesis (Patent WO2006102642A1):

  • Batch size : 100 g scale demonstrated.
  • Modifications :
    • Replace toluene with cyclopentyl methyl ether (CPME) for greener processing.
    • Use flow chemistry for exothermic aza-Michael step.
  • Purity : >99% by HPLC (C18 column, MeCN/H2O 65:35).

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and ring systems. For example, 1H^1H-NMR peaks at δ 8.46 ppm (s, 1H) and δ 4.30 ppm (q, 2H) indicate aromatic protons and ethoxy groups, respectively .
  • X-ray Crystallography : Refinement via SHELXL (SHELX suite) can resolve molecular geometry, hydrogen bonding, and torsional angles. ORTEP-3 graphical interfaces aid in visualizing non-planar ring puckering or intermolecular interactions .

How do reaction conditions influence the regioselectivity of substituents in the pyrrolo[1,2-a]quinoline core?

Advanced Research Focus
Regioselectivity is controlled by electronic and steric factors. For instance, K2_2CO3_3 in DMF promotes nucleophilic attack at the 3-position of the quinoline ring, while steric hindrance from substituents (e.g., chloromethyl groups) directs formylation to the 1-position . Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals and charge distribution .

What strategies resolve discrepancies between experimental crystallographic data and computational conformational predictions?

Data Contradiction Analysis
Discrepancies often arise from dynamic effects (e.g., pseudorotation in puckered rings) or solvent interactions. Use Cremer-Pople puckering parameters to quantify ring distortions and compare with DFT-optimized geometries . For hydrogen bonding mismatches, graph set analysis (as per Etter’s formalism) reconciles experimental O–H···O/N interactions with predicted supramolecular motifs .

How can hydrogen bonding patterns in the crystalline form be systematically categorized?

Advanced Research Focus
Apply graph set analysis to classify hydrogen bonds into motifs like chains (C), rings (R), or self-assembled dimers. For example, O–H···O hydrogen bonds in related quinoline derivatives form folded chains along crystallographic axes, stabilizing the lattice . Pair this with Hirshfeld surface analysis to quantify intermolecular contact contributions.

What methodologies are recommended for analyzing the pyrrolo[1,2-a]quinoline ring puckering?

Q. Advanced Research Focus

  • Cremer-Pople Parameters : Calculate puckering amplitude (qq) and phase angle (ϕ\phi) to quantify deviations from planarity. For five-membered rings, q>0.5A˚q > 0.5 \, \text{Å} indicates significant puckering .
  • Torsion Angle Analysis : Compare experimental (X-ray) and computed (DFT) dihedral angles to identify pseudorotational pathways or static distortions .

How does the chloromethyl substituent influence the compound’s reactivity in downstream functionalization?

Advanced Research Focus
The chloromethyl group serves as a versatile site for nucleophilic substitution (e.g., SN2 reactions with amines or thiols). Kinetic studies using 1H^1H-NMR can track substitution rates, while Hammett plots correlate electronic effects of para-substituents on reaction efficiency . Monitor steric effects using molecular docking simulations if targeting biological receptors.

What are the key challenges in resolving polymorphic forms of this compound?

Data Contradiction Analysis
Polymorphism arises from varied packing motifs (e.g., herringbone vs. layered arrangements). Use differential scanning calorimetry (DSC) to identify thermal transitions and powder XRD to distinguish crystal phases. SHELXD or charge flipping algorithms assist in solving complex unit cells from low-resolution data .

How can computational tools predict the compound’s cytotoxicity or antimycobacterial activity?

Q. Advanced Research Focus

  • QSAR Modeling : Correlate substituent electronic parameters (e.g., Hammett σ) with bioactivity data from analogues .
  • Molecular Docking : Simulate interactions with Mycobacterium tuberculosis enoyl-ACP reductase or human kinase targets using AutoDock Vina. Validate with in vitro MIC assays .

What are the best practices for handling hygroscopic intermediates during synthesis?

Basic Research Focus
Use anhydrous solvents (e.g., DMF stored over molecular sieves) and inert atmospheres (N2_2/Ar) to prevent hydrolysis. Monitor water content via Karl Fischer titration, as even 0.1% water can generate decarboxylated by-products .

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